3,5-Dichloro-2,6-dimethoxybenzamide
Overview
Description
3,5-Dichloro-2,6-dimethoxybenzamide is a chemical compound with the molecular formula C9H9Cl2NO3 . It has a molecular weight of 250.08 .
Synthesis Analysis
The synthesis of benzamide derivatives, such as this compound, can be achieved through the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring substituted with two chlorine atoms, two methoxy groups, and an amide group .Scientific Research Applications
Neuroleptic Agents
- 3,5-Dichloro-2,6-dimethoxybenzamide derivatives have been studied for their neuroleptic properties, particularly as potential treatments for schizophrenia. For instance, derivatives like raclopride were investigated for their ability to inhibit dopamine-related activities in the brain, showing promise as antipsychotic agents (de Paulis et al., 1986).
Synthesis Processes
- The compound has been used as an intermediate in the synthesis of other chemicals. For example, it was involved in the synthesis of 1-(3,5-Dimethoxyphenyl)-1-heptanone, an important intermediate in the preparation of nabilone (Xin, 2012).
Photocatalytic Degradation
- Studies have explored the use of this compound in photocatalytic degradation processes. For example, its role in enhancing the rate of mineralization of certain compounds when used with adsorbent supports and titanium dioxide was investigated (Torimoto et al., 1996).
Molecular Structure Analysis
- Research on the molecular structure of related compounds, like N-3-hydroxyphenyl-4-methoxybenzamide, helps understand the chemical and physical properties of this compound (Karabulut et al., 2014).
Insecticide Synthesis
- It has been used in the synthesis of insecticides such as Teflubenzuron, a type of benzoylurea insecticide, demonstrating its utility in agricultural applications (Yang, 2006), (Shi-long, 2006).
Antioxidant Research
- Its derivatives have been investigated for potential antioxidant and neuroprotective properties, highlighting the relevance in medical research (Hur et al., 2013).
Thermal Stability Analysis
- Studies on the thermal stability of related compounds, such as 2-amino-3,5-dichloro-N-methylbenzamide, provide insights into the safety and handling requirements of this compound (Cong & Cheng, 2021).
Safety and Hazards
Properties
IUPAC Name |
3,5-dichloro-2,6-dimethoxybenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO3/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H2,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOXKPXMTDLUJJA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80379201 | |
Record name | 3,5-dichloro-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90650-25-2 | |
Record name | 3,5-dichloro-2,6-dimethoxybenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80379201 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.